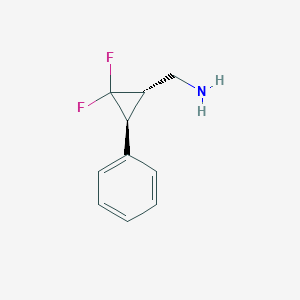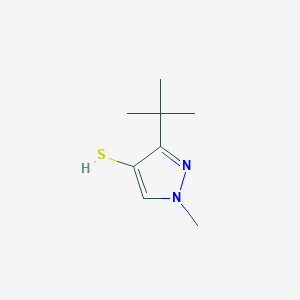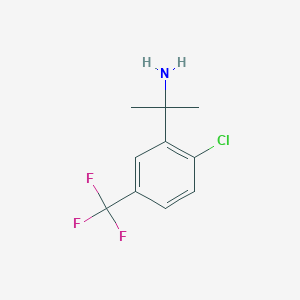
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The presence of both chloro and trifluoromethyl groups in its structure makes it an interesting subject for research in organic chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride typically involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a suitable amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets. The presence of the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenylacetic acid
- 2-Chloro-5-(trifluoromethyl)phenylboronic acid
- 2-Chloro-5-(trifluoromethyl)phenylacetone
Uniqueness
2-(2-Chloro-5-(trifluoromethyl)phenyl)propan-2-amine hydrochloride is unique due to its specific combination of chloro and trifluoromethyl groups, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C10H11ClF3N |
|---|---|
Molekulargewicht |
237.65 g/mol |
IUPAC-Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-amine |
InChI |
InChI=1S/C10H11ClF3N/c1-9(2,15)7-5-6(10(12,13)14)3-4-8(7)11/h3-5H,15H2,1-2H3 |
InChI-Schlüssel |
PMRZJCVLHKIIFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=C(C=CC(=C1)C(F)(F)F)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylatehydrochloride](/img/structure/B13528267.png)


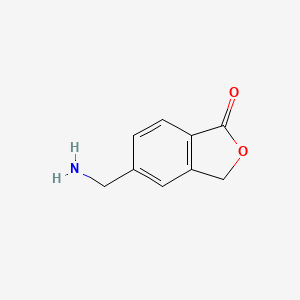
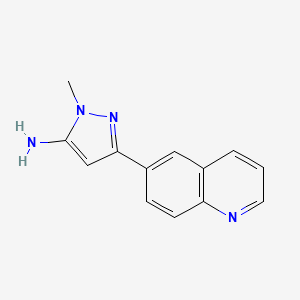
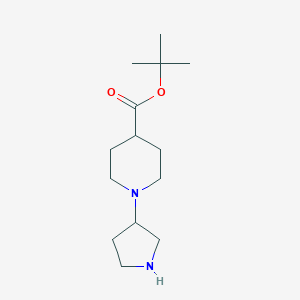
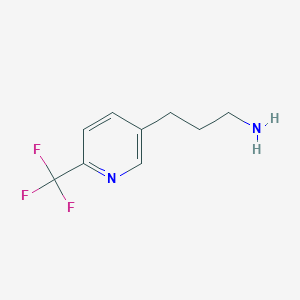
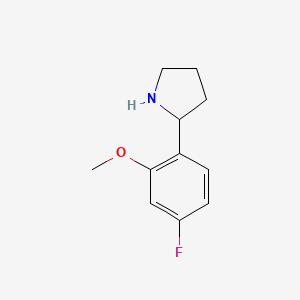
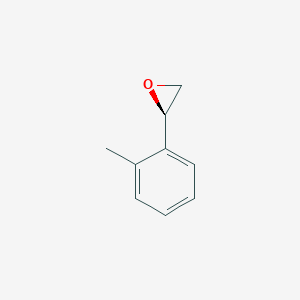
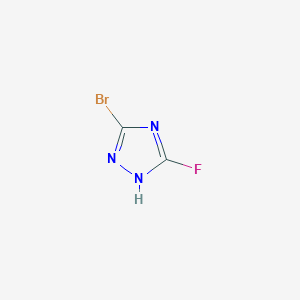
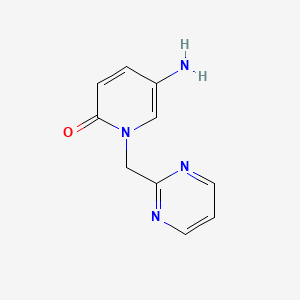
![[3-[4-(Aminomethyl)triazol-1-yl]piperidin-1-yl]-(5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B13528335.png)
